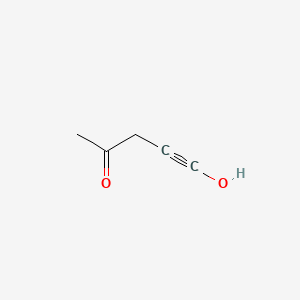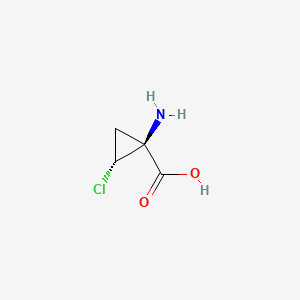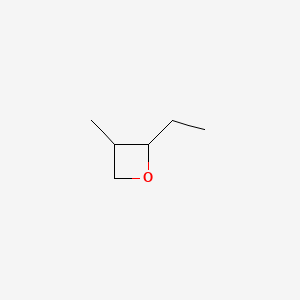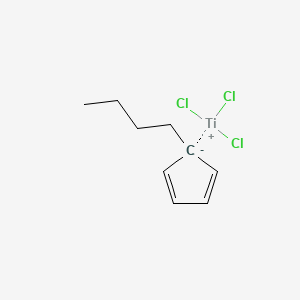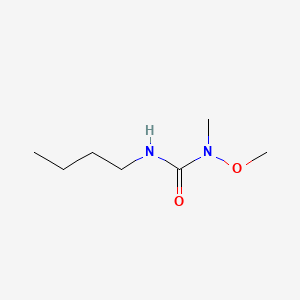
Urea, N'-butyl-N-methoxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-butyl-N-methoxy-N-methyl- is a derivative of urea, a compound with a wide range of applications in various fields such as agriculture, medicine, and chemical industries. This specific derivative is characterized by the substitution of the nitrogen atoms with butyl, methoxy, and methyl groups, which imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-butyl-N-methoxy-N-methyl-, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the product .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, and alternative methods are being developed to reduce environmental impact and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-butyl-N-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The N-O bond in the urea substrate exhibits superior oxidative behavior compared to other external oxidants.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate for nucleophilic addition and various oxidizing agents for oxidation reactions . The conditions for these reactions are typically mild, with reactions occurring at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions can lead to the formation of dihydroquinazolinones, while substitution reactions can produce a variety of N-substituted ureas .
Applications De Recherche Scientifique
Urea, N’-butyl-N-methoxy-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other important chemicals and intermediates.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N’-butyl-N-methoxy-N-methyl- involves its ability to undergo oxidative and substitution reactions. The N-O bond in the urea substrate exhibits superior oxidative behavior, which allows it to participate in selective oxidative C-H bond olefination reactions . This property makes it a valuable tool in organic synthesis and chemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Urea, N’-butyl-N-methoxy-N-methyl- include other N-substituted ureas such as:
- N-methoxy-N’-aryl ureas
- N-butyl-N’-methyl ureas
- N-methoxy-N’-methyl ureas
Uniqueness
What sets Urea, N’-butyl-N-methoxy-N-methyl- apart from other similar compounds is its unique combination of substituents, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its oxidative behavior, while the butyl and methyl groups contribute to its stability and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
53460-66-5 |
|---|---|
Formule moléculaire |
C7H16N2O2 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-butyl-1-methoxy-1-methylurea |
InChI |
InChI=1S/C7H16N2O2/c1-4-5-6-8-7(10)9(2)11-3/h4-6H2,1-3H3,(H,8,10) |
Clé InChI |
JZAFFZOFPPZYTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
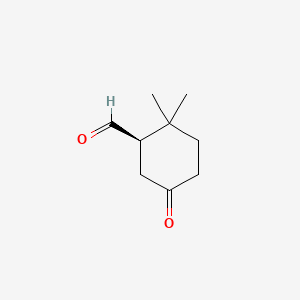
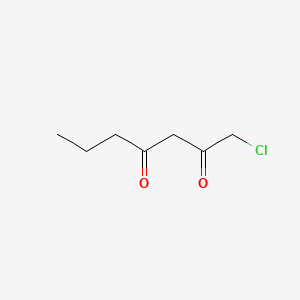

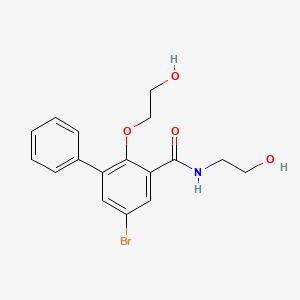
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
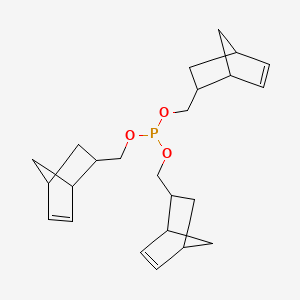

![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
